![molecular formula C16H12FNO4S B2918613 Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate CAS No. 866145-34-8](/img/structure/B2918613.png)
Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate
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Overview
Description
“Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate” is a chemical compound . It is a laboratory chemical and does not have any specific uses advised against .
Molecular Structure Analysis
The molecular formula of “Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate” is C16H12FNO4S . Its average mass is 333.334 Da and its monoisotopic mass is 333.047119 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate” include its molecular formula, molecular weight, and structure . More specific properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
Nonsteroidal Antiandrogens
A study by Tucker, Crook, and Chesterson (1988) explored derivatives of 2-hydroxypropionanilides for antiandrogen activity. They found that certain derivatives, such as (RS)-4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'- (trifluoromethyl)propionanilide, showed potential for treating androgen-responsive diseases. This indicates the relevance of compounds like Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate in developing treatments for these conditions (Tucker et al., 1988).
Organic Synthesis
Uno et al. (2010) described the use of substituted phenylsulfur trifluorides, including compounds related to Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate, for diverse fluorination applications in organic synthesis. Their study highlights the compound's potential in introducing fluorine atoms into molecules, which is critical in drug discovery (Umemoto et al., 2010).
Antibacterial Activity
Research by Shi et al. (2015) on sulfone derivatives containing 1,3,4-oxadiazole moieties, such as 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole, revealed significant antibacterial activities against rice bacterial leaf blight. This suggests that Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate could have applications in agricultural biochemistry (Shi et al., 2015).
Proton Exchange Membranes
Kim, Robertson, and Guiver (2008) synthesized comb-shaped poly(arylene ether sulfone)s using sulfonated 4-fluorobenzophenone, a related compound, for use as proton exchange membranes in fuel cells. This indicates the potential use of Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate in energy-related materials science (Kim et al., 2008).
Safety and Hazards
“Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate” is considered hazardous. It may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Future Directions
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate”, being an indole derivative, might also have potential for future research and development.
Mechanism of Action
Target of Action
Methyl 1-[(4-fluorophenyl)sulfonyl]-1H-indole-3-carboxylate, like many indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that lead to their biological effects . For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
properties
IUPAC Name |
methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO4S/c1-22-16(19)14-10-18(15-5-3-2-4-13(14)15)23(20,21)12-8-6-11(17)7-9-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWXCDQOPOTUPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-fluorophenyl)sulfonylindole-3-carboxylate |
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